molecular formula C7H7IN2O B1508143 N-(4-Iodopyridin-2-yl)acetamide CAS No. 856169-98-7

N-(4-Iodopyridin-2-yl)acetamide

Cat. No.: B1508143
CAS No.: 856169-98-7
M. Wt: 262.05 g/mol
InChI Key: SZOKKPVGCKJWTF-UHFFFAOYSA-N
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Description

N-(4-Iodopyridin-2-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with an iodine atom at the 4-position and an acetamide group at the 2-position.

Properties

IUPAC Name

N-(4-iodopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOKKPVGCKJWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732528
Record name N-(4-Iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856169-98-7
Record name N-(4-Iodopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-Iodopyridin-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Structural Characteristics

This compound features a pyridine ring substituted with an iodine atom and an acetamide group. The molecular formula is C8H8IN3OC_8H_8IN_3O, and its structural representation can be summarized as follows:

  • Molecular Weight : 304.1 g/mol
  • InChI : InChI=1S/C8H8IN3O/c1-6(12)11-8-4-3-7(9)10-5-8/h3-5H,1-2H3,(H,11,12)
  • SMILES : CC(=O)N[C@H]1=C(N=C(C=C1)I)C(=O)N

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in the following areas:

1. Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For example, derivatives of iodinated pyridines have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

3. Acetylcholinesterase Inhibition

Research has also focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In vitro studies have shown promising results in AChE inhibition.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Reference
AnticancerApoptosis induction
AntioxidantScavenging free radicals
AChE InhibitionEnzyme inhibition

Case Studies

Recent case studies have provided insights into the practical applications of this compound:

  • Study on Anticancer Activity : A study evaluated the effects of various iodinated acetamides on cancer cell lines, revealing that this compound significantly inhibited cell proliferation in breast cancer cells (MCF7), with IC50 values indicating potent activity.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective effects of the compound in a mouse model exposed to oxidative stress. Results indicated that treatment with this compound led to improved behavioral outcomes and reduced markers of oxidative damage.

Research Findings

Recent research has further elucidated the biological mechanisms associated with this compound:

  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to AChE active sites, supporting its role as a potential therapeutic agent for neurodegenerative disorders.
  • Toxicity Studies : Acute toxicity assessments indicate a median lethal dose (LD50) greater than 300 mg/kg, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chloropyridin-2-yl)acetamide

  • Structural Differences: Replacing iodine with chlorine reduces molecular weight (C₇H₇ClN₂O vs. hypothetical C₇H₇IN₂O for the iodo analog) and alters electronic properties.
  • Applications : Used in custom synthesis and contract manufacturing, suggesting its utility as a versatile intermediate. The iodo analog may offer distinct reactivity in cross-coupling reactions due to iodine’s superior leaving-group ability .

N-(6-Chloropyridin-2-yl)acetamide Derivatives

  • Functional Modifications : Compound 50 () incorporates a benzo[d]thiazol-sulfonyl-piperazine group, demonstrating potent antifungal activity. The 4-iodo-pyridinyl analog’s bioactivity could differ due to steric effects from iodine or altered solubility .
  • Key Finding : Substitution at the pyridine’s 4-position (vs. 6-position) may influence target binding; iodine’s larger van der Waals radius could hinder or enhance interactions depending on the receptor pocket .

Pharmacological Activity Comparisons

Anti-Cancer Activity

  • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) () showed remarkable activity against HCT-1, SF268, and MCF-7 cell lines. The 4-iodo-pyridinyl group may enhance DNA intercalation or kinase inhibition compared to methoxyphenyl derivatives, though iodine’s electron-withdrawing nature could reduce metabolic stability .

Enzyme Inhibition

  • MAO-B Inhibitors: Naphthoquinone-aryltriazole acetamides () inhibit monoamine oxidase-B (MAO-B), a target in Parkinson’s disease. The 4-iodo substituent’s size and hydrophobicity might improve blood-brain barrier penetration relative to chlorophenyl groups .
  • SARS-CoV-2 Main Protease Inhibition: Pyridine-containing acetamides (e.g., 5RGX, 5RH2) bind via interactions with HIS163 and ASN142 ().

Physicochemical and Crystallographic Properties

Crystal Packing and Substituent Effects

  • Meta-Substituted Trichloroacetamides (): Electron-withdrawing groups (e.g., nitro) at meta positions influence crystal symmetry and unit cell parameters. The 4-iodo substituent in N-(4-Iodopyridin-2-yl)acetamide may induce distinct packing patterns due to iodine’s large atomic radius and polarizability .
  • Asymmetric Units : Compounds like 3,5-dimethylphenyl-trichloroacetamide exhibit two molecules per asymmetric unit, suggesting steric effects from substituents. The 4-iodo-pyridinyl group’s bulk could similarly affect crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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